2-アダマンタンアミン、N-メチル-、塩酸塩

説明

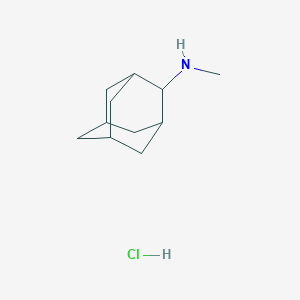

N-methyl-2-adamantanamine hydrochloride is a chemical compound with the molecular formula C11H19N·HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

科学的研究の応用

N-methyl-2-adamantanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for neurological disorders.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

作用機序

Target of Action

It’s structurally similar to amantadine , which is known to target the NMDA receptor .

Mode of Action

Given its structural similarity to amantadine, it may also act as an antagonist at the nmda receptor , blocking the activity of this receptor.

Biochemical Pathways

By analogy with amantadine, it may influence pathways involving glutamate signaling, given the role of the nmda receptor in this process .

Pharmacokinetics

Based on its structural similarity to amantadine, it may have similar pharmacokinetic properties .

Result of Action

As a potential nmda receptor antagonist, it may lead to a decrease in excitatory neurotransmission .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-adamantanamine hydrochloride typically involves the methylation of 2-adamantanamine. One common method is the reaction of 2-adamantanamine with methyl iodide in the presence of a base such as potassium carbonate. The resulting N-methyl-2-adamantanamine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of N-methyl-2-adamantanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods .

化学反応の分析

Types of Reactions

N-methyl-2-adamantanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it back to the parent amine.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

類似化合物との比較

Similar Compounds

- 2-Adamantanamine hydrochloride

- 1-Adamantanamine hydrochloride

- 3,5-Dimethyl-1-adamantanamine hydrochloride (memantine)

- 1-(1-Adamantyl)ethylamine hydrochloride (rimantadine)

Uniqueness

N-methyl-2-adamantanamine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its N-methylation differentiates it from other adamantane derivatives, potentially enhancing its pharmacological activity and stability .

生物活性

N-methyl-2-adamantanamine hydrochloride, a derivative of adamantane, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

N-methyl-2-adamantanamine hydrochloride has the molecular formula . Its structure is characterized by a unique cage-like configuration typical of adamantane derivatives, which contributes to its biological activity and potential therapeutic applications.

NMDA Receptor Antagonism

Similar to amantadine, N-methyl-2-adamantanamine hydrochloride is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in excitatory neurotransmission and is implicated in various neurological disorders. By inhibiting NMDA receptor activity, this compound may reduce excitotoxicity associated with conditions such as traumatic brain injury (TBI) and neurodegenerative diseases.

Antiviral Activity

Research indicates that compounds structurally related to N-methyl-2-adamantanamine hydrochloride can inhibit the replication of influenza viruses by interfering with the viral M2 protein, thereby preventing the release of viral RNA into host cells . This mechanism suggests potential applications in treating influenza infections.

Neurological Disorders

N-methyl-2-adamantanamine hydrochloride is under investigation for its potential use in treating neurological disorders. Its NMDA antagonistic properties may offer therapeutic benefits in managing conditions like Parkinson's disease and TBI, where excitotoxicity is a concern .

Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer properties. The specific pathways through which it exerts these effects are still being explored, but it is hypothesized that modulation of glutamate signaling could play a role.

Study on Amantadine Treatment in TBI Patients

A retrospective study evaluated the effects of amantadine (a related compound) on patients with moderate to severe TBI. Results indicated that early administration of amantadine significantly reduced in-hospital mortality and 3-month mortality rates compared to standard treatment alone. Specifically, the amantadine group showed a 7.41% in-hospital death rate versus 31.11% in the control group (p=0.019) .

| Outcome | Amantadine Group (n=31) | Control Group (n=127) | p-value |

|---|---|---|---|

| In-hospital Death Rate | 7.41% | 31.11% | 0.019 |

| 3-Month Mortality Rate | 25.93% | 55.56% | 0.008 |

These findings underscore the potential for N-methyl-2-adamantanamine hydrochloride as a therapeutic agent in similar contexts.

Antiviral Efficacy Against Influenza

Studies have shown that combining amantadine with other antiviral agents can enhance efficacy against influenza A virus strains resistant to standard treatments . This synergistic effect highlights the importance of exploring N-methyl-2-adamantanamine hydrochloride within combination therapies.

特性

IUPAC Name |

N-methyladamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIAMRFXENPTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2CC3CC(C2)CC1C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147022 | |

| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-69-0 | |

| Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。